An In-depth Technical Guide to 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of the novel compound 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, designed for researchers, scientists, and professionals in the field of drug development. Leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, this document outlines the synthesis, characterization, and potential therapeutic applications of this promising molecule.
Introduction: The Promise of Pyrazole Scaffolds in Modern Medicine
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles and effective interactions with biological targets.[1] The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic significance.[3]
The subject of this guide, 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, integrates three key pharmacophores: the versatile pyrazole ring, an electron-withdrawing nitro group, and a benzoic acid moiety. The nitro group is known to modulate the electronic properties of the pyrazole ring and can be a crucial feature for specific biological activities.[4][5] The benzoic acid group can enhance water solubility and provides a handle for forming salts or esters, which can be beneficial for drug formulation.[6][7] This unique combination of functional groups suggests a high potential for novel biological activities, making this compound a compelling candidate for further investigation.
Physicochemical Properties and Structural Analysis
While experimental data for 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is not yet widely available, we can predict its key physicochemical properties based on its constituent parts and data from similar known compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H9N3O4 | Based on chemical structure |
| Molecular Weight | 247.21 g/mol | Calculated from the molecular formula |
| Appearance | Likely a crystalline solid | Typical for organic acids |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF | The benzoic acid moiety may provide some aqueous solubility, but the overall structure is largely non-polar. |
| pKa | Estimated around 4-5 | Due to the carboxylic acid group |
| LogP | Estimated between 1.5 and 2.5 | A measure of lipophilicity, important for membrane permeability |
Chemical Structure
Figure 1: 2D structure of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Proposed Synthesis and Characterization
A plausible synthetic route for 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can be designed based on established organic chemistry principles and methodologies reported for similar pyrazole derivatives.[8][9][10] The proposed synthesis involves a two-step process starting from commercially available 4-nitropyrazole and methyl 3-(bromomethyl)benzoate.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic pathway for 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Experimental Protocol: Synthesis
Step 1: N-Alkylation to form Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
-
To a solution of 4-nitropyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl 3-(bromomethyl)benzoate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Hydrolysis to form 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
-
Dissolve the purified methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro (NO₂) and carboxylic acid (C=O, O-H) groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique can provide the definitive three-dimensional structure of the molecule.[11][12][13]
Anticipated Biological Activity and Therapeutic Potential
The structural features of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid suggest several potential avenues for therapeutic application. The pyrazole core is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][14][15]
Potential Therapeutic Targets
-
Antibacterial Agent: Numerous pyrazole derivatives have demonstrated potent antibacterial activity, particularly against drug-resistant strains.[16][17][18][19] The nitro group can enhance this activity. The proposed mechanism could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
-
Enzyme Inhibition: The benzoic acid moiety can mimic natural substrates and bind to the active sites of various enzymes. For instance, benzoic acid derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis.[6]
-
Anti-inflammatory Agent: Many pyrazole-containing compounds, like celecoxib, are potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes.[14]
-
Anticancer Agent: The pyrazole scaffold is present in several anticancer drugs. The mechanism of action could involve the inhibition of protein kinases or other signaling pathways crucial for cancer cell proliferation.
Hypothetical Mechanism of Action as an Antibacterial Agent
Figure 3: Hypothetical mechanism of action for 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as an antibacterial agent.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard method for determining the antibacterial efficacy of the synthesized compound.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid represents a novel chemical entity with significant potential for drug discovery. Its unique combination of a pyrazole core, a nitro group, and a benzoic acid moiety suggests a range of possible biological activities. The proposed synthetic route is feasible and relies on well-established chemical transformations.
Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequently, a comprehensive screening for biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, is warranted. Elucidation of its mechanism of action against any identified targets will be crucial for its further development as a potential therapeutic agent. The insights gained from the study of this molecule will undoubtedly contribute to the broader understanding of the structure-activity relationships of pyrazole derivatives and pave the way for the design of new and more effective drugs.
References
-
Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Bansal, R. K., & Sharma, V. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Gomes, M. N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Agarwal, M., et al. (2024). Examples of pyrazole-containing drugs and their pharmacological activities. Archiv der Pharmazie. [Link]
-
Huber, C., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. [Link]
-
Zhang, J., et al. (2015). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Link]
-
Li, Y., et al. (2010). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]
-
Li, Y., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
-
Roy, S., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]
-
PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Stadlbauer, P., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][14]triazin-7(6H)-ones and Derivatives. Molecules. [Link]
-
Löffler, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. [Link]
-
PubChem. (n.d.). 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. Retrieved from [Link]
-
Salimi, A., et al. (2017). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian Journal of Basic Medical Sciences. [Link]
-
Zhao, C.-X., et al. (2016). Crystal structure of 4-(5-(benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate, C18H16N2O5. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Roy, S., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]
-
Golen, J. A., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Roy, S., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules. [Link]
-
PubChem. (n.d.). 3-Nitro-4-(2-pyrazol-1-ylethylamino)benzoic acid. Retrieved from [Link]
-
Dong, W., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Arlin, J.-B., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Crystal structure of 4-(5-(benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate, C18H16N2O5 / Zeitschrift für Kristallographie - New Crystal Structures, 2015 [sci-hub.ru]
- 12. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
